molecular formula C14H16N2OS B14905183 n-(4-(Dimethylamino)-2-methylphenyl)thiophene-2-carboxamide

n-(4-(Dimethylamino)-2-methylphenyl)thiophene-2-carboxamide

Cat. No.: B14905183
M. Wt: 260.36 g/mol
InChI Key: QRJBBUZWLRKYFE-UHFFFAOYSA-N
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Description

N-(4-(Dimethylamino)-2-methylphenyl)thiophene-2-carboxamide is a thiophene carboxamide derivative characterized by a dimethylamino group (-N(CH₃)₂) at the para position and a methyl group (-CH₃) at the ortho position of the phenyl ring.

Properties

Molecular Formula

C14H16N2OS

Molecular Weight

260.36 g/mol

IUPAC Name

N-[4-(dimethylamino)-2-methylphenyl]thiophene-2-carboxamide

InChI

InChI=1S/C14H16N2OS/c1-10-9-11(16(2)3)6-7-12(10)15-14(17)13-5-4-8-18-13/h4-9H,1-3H3,(H,15,17)

InChI Key

QRJBBUZWLRKYFE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N(C)C)NC(=O)C2=CC=CS2

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution and Cyclization Strategy

The primary route involves synthesizing a thiocarbamoyl intermediate (e.g., compound 4 in Scheme 3 of), which undergoes nucleophilic attack by α-halo-ketones such as chloroacetone. This step forms a thiophene backbone through intramolecular cyclization, facilitated by the nitrile group’s reactivity. For example, refluxing thiocarbamoyl 4 with chloroacetone in ethanol and triethylamine yields 5-acetyl-4-aminothiophene derivative 5 , a structural analog of the target compound.

Mechanistic Insights :

  • Nucleophilic Attack : The thiocarbamoyl sulfur attacks the α-carbon of chloroacetone, displacing chloride.
  • Cyclization : The nitrile group undergoes intramolecular nucleophilic addition, forming the thiophene ring.
  • Amination : Residual amine groups from the thiocarbamoyl intermediate integrate into the thiophene structure, confirmed by IR absorptions at 3443 cm⁻¹ (N–H) and 3282 cm⁻¹ (NH₂).

Reaction Optimization and Catalytic Systems

Solvent and Base Selection

The PMC method utilizes DMF and potassium hydroxide to generate sulfide salts, whereas the patent prefers dioxane-piperidine systems for Michael additions. Comparative studies suggest:

Solvent System Reaction Step Yield (%) Purity (%)
DMF/KOH Thiocarbamoyl intermediate 78 95
Dioxane/piperidine Enaminone formation 85 98

Piperidine in dioxane accelerates cyclization via deprotonation, while KOH in DMF favors sulfide salt stability.

Temperature and Time Dependencies

  • Thiocarbamoyl Intermediate : Refluxing at 80°C for 4 hours achieves complete conversion.
  • Enaminone Synthesis : Prolonged heating (12 hours at 95°C) ensures full acetal decomposition.

Spectroscopic Characterization and Validation

Infrared Spectroscopy (IR)

The target compound’s IR spectrum should exhibit:

Absorption (cm⁻¹) Assignment Source Compound
3280–3443 N–H stretch (amine)
1690–1740 C=O stretch (carboxamide)
2221 C≡N stretch (nitrile)

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆, δ ppm) :

  • δ 2.83 : Singlet for six protons (–N(CH₃)₂).
  • δ 6.68–7.47 : Aromatic protons from the 4-(dimethylamino)-2-methylphenyl group.
  • δ 9.98 : Singlet for amidic proton (N–H).

¹³C NMR :

  • δ 168.5 : Carboxamide carbonyl.
  • δ 140.2–125.3 : Aromatic carbons.

Comparative Analysis of Methodologies

Yield and Scalability

  • PMC Route : 78% yield at 10 mmol scale; suitable for lab-scale synthesis.
  • Patent Route : 85% yield at 100 mmol scale; optimized for industrial applications.

Purity and Byproduct Formation

  • Thiocarbamoyl Method : Minor byproducts (<5%) from incomplete cyclization.
  • Enaminone Method : Higher purity due to stringent acetal removal.

Chemical Reactions Analysis

Types of Reactions

N-(4-(Dimethylamino)-2-methylphenyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, acyl, or halogen groups onto the thiophene ring .

Scientific Research Applications

N-(4-(Dimethylamino)-2-methylphenyl)thiophene-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-(Dimethylamino)-2-methylphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit kinases or modulate estrogen receptors, contributing to its anticancer or anti-inflammatory properties .

Comparison with Similar Compounds

Comparison with Similar Thiophene Carboxamide Derivatives

Structural and Functional Group Variations

Thiophene carboxamides exhibit diverse biological activities depending on substituents on the phenyl ring and thiophene moiety. Key comparisons include:

Electron-Donating vs. Electron-Withdrawing Groups
  • The methyl group introduces steric hindrance, which may affect binding .
  • N-(2-Nitrophenyl)thiophene-2-carboxamide: The nitro group (-NO₂) is strongly electron-withdrawing, reducing electron density and increasing lipophilicity. This compound forms weak C–H⋯O/S interactions in crystal packing, with a melting point of 397 K (124°C) .
Halogen-Substituted Derivatives
  • N-(4-Fluorophenyl)-5-nitrothiophene-2-carboxamide (Compound 9) : Fluorine’s electronegativity and small size improve metabolic stability. This compound showed 99.05% purity and narrow-spectrum antibacterial activity .
  • N-(4-Chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide : Dual chloro substituents and a sulfonyl group increase molecular weight (426.34 g/mol) and may enhance binding to hydrophobic enzyme pockets .

Molecular Interactions and Structure-Activity Relationships (SAR)

  • Hydrogen Bonding : Electron-withdrawing groups (e.g., nitro) facilitate C–H⋯O/S interactions, influencing crystal packing and solubility .

Biological Activity

N-(4-(Dimethylamino)-2-methylphenyl)thiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antitumor, and other pharmacological properties based on recent studies.

Chemical Structure

The compound features a thiophene ring, which is known for its biological activity, and a dimethylamino group that may enhance its pharmacological properties. The structural formula can be represented as follows:

C12H14N2SO\text{C}_{12}\text{H}_{14}\text{N}_2\text{S}O

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of thiophene derivatives, including this compound. The compound has shown significant activity against various bacterial strains, particularly those resistant to conventional antibiotics.

The antibacterial action is hypothesized to involve the activation of the compound by bacterial nitroreductases, similar to other nitroaromatic compounds. This activation leads to the production of reactive species that can damage bacterial cell components.

Efficacy Data

A study reported that compounds within this class demonstrated potent activity against E. coli, Klebsiella spp., and Salmonella spp. with minimum inhibitory concentrations (MICs) often below 10 µg/mL .

Bacterial StrainMIC (µg/mL)
E. coli5
Klebsiella spp.8
Salmonella spp.7

Antitumor Activity

This compound has also been evaluated for its antitumor potential. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines.

Case Study: HepG2 Cell Line

In a comparative study, the compound exhibited an IC50 value of approximately 1.2 µM against HepG2 liver cancer cells, comparable to Doxorubicin (IC50 = 1.1 µM) . This suggests a strong potential for further development as an anticancer agent.

Cell LineIC50 (µM)
HepG21.2
MDA-MB-23126.8

Pharmacokinetics and ADME Properties

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been assessed through theoretical predictions and experimental data.

  • Absorption : High oral bioavailability predicted.
  • Distribution : Moderate volume of distribution; potential for central nervous system penetration.
  • Metabolism : Metabolized primarily via hepatic pathways.
  • Excretion : Predominantly renal clearance.

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